(4-Chloroquinolin-6-yl)methanol
Description
(4-Chloroquinolin-6-yl)methanol is a quinoline derivative featuring a chlorine substituent at position 4 and a hydroxymethyl (-CH2OH) group at position 6. Quinoline derivatives are widely studied for their pharmacological properties, including antimalarial, anticancer, and antiparasitic activities.
Properties
CAS No. |
648449-07-4 |
|---|---|
Molecular Formula |
C10H8ClNO |
Molecular Weight |
193.63 g/mol |
IUPAC Name |
(4-chloroquinolin-6-yl)methanol |
InChI |
InChI=1S/C10H8ClNO/c11-9-3-4-12-10-2-1-7(6-13)5-8(9)10/h1-5,13H,6H2 |
InChI Key |
ODSWEWMGSDLDEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1CO)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural features and properties of (4-Chloroquinolin-6-yl)methanol and related compounds:
Key Observations:
- Polarity and Solubility: The hydroxymethyl group in (4-Chloroquinolin-6-yl)methanol increases polarity compared to methoxy (-OCH3) or methyl (-CH3) substituents in analogs . The sulfonyl-morpholine group in compound 12 () further enhances solubility, making it a stronger candidate for aqueous formulations .
- Biological Activity: Compound 12 () demonstrated antiparasitic activity in lead optimization studies, likely due to the sulfonyl-morpholine moiety improving target binding. The absence of a sulfonyl group in (4-Chloroquinolin-6-yl)methanol may limit its efficacy in similar applications unless further functionalized .
Pharmacological Potential
- Antiparasitic Activity : Compound 12 () is a lead candidate, emphasizing the importance of sulfonyl and morpholine groups in target engagement .
- Role of Methanol vs. Methoxy: The -CH2OH group in (4-Chloroquinolin-6-yl)methanol offers a reactive site for further derivatization (e.g., esterification), whereas methoxy groups () limit such modifications .
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